molecular formula C8H6FN B127801 6-Fluoroindole CAS No. 399-51-9

6-Fluoroindole

Cat. No.: B127801
CAS No.: 399-51-9
M. Wt: 135.14 g/mol
InChI Key: YYFFEPUCAKVRJX-UHFFFAOYSA-N
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Description

6-Fluoroindole is a halogen-substituted indole, characterized by the presence of a fluorine atom at the sixth position of the indole ring.

Mechanism of Action

Target of Action

6-Fluoroindole, also known as 6-fluoro-1H-indole, primarily targets tubulin in colorectal cancer (CRC) cells . Tubulin is a globular protein and is the main component of microtubules in cells. These microtubules are crucial for various cellular functions, including maintenance of cell shape, intracellular transport, and cell division .

Mode of Action

This compound interacts with its target, tubulin, and induces G2/M phase arrest by regulating cyclin B1 expression . Cyclin B1 is a regulatory protein involved in mitosis, and its expression is necessary for the cell to progress from the G2 phase to the M phase of the cell cycle . By regulating cyclin B1 expression, this compound can halt the cell cycle, preventing the cells from dividing and proliferating .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cell cycle, specifically the transition from the G2 phase to the M phase . By inducing G2/M phase arrest, this compound disrupts the normal progression of the cell cycle, leading to a decrease in cell proliferation . This disruption can lead to cell death, particularly in cancer cells that rely on rapid cell division for growth .

Result of Action

The result of this compound’s action is a reduction in the proliferation of CRC cells . By inducing G2/M phase arrest and producing excess reactive oxygen species (ROS), this compound can lead to cell death . This makes it a potential candidate for the development of anticancer drugs .

Biochemical Analysis

Biochemical Properties

6-Fluoroindole interacts with various enzymes, proteins, and other biomolecules. It can be easily functionalized with Bpin groups (pinacol boronate) at 2-, 3-, 4-, 5- and 7-positions selectively with iridium-catalysed borylation and bismuth-catalysed protodeboronation . This modification allows late-stage functionalization on different positions of the molecule, expanding the molecular library for drug discovery .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to inhibit biofilm formation, a key factor in the development of many bacterial infections . In Escherichia coli, this compound has been shown to interfere with the quorum sensing system of the pathogens .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the quorum sensing system of pathogens, thereby inhibiting biofilm formation . In adaptive laboratory evolution (ALE) experiments, this compound was converted into the corresponding amino acids (6-fluorotryptophan) within the cells and globally incorporated into the proteome at tryptophan sites .

Temporal Effects in Laboratory Settings

Over time, in laboratory settings, this compound has been shown to have a significant impact on the growth of microbial cells. In ALE experiments, Escherichia coli evolved to utilize this compound for growth .

Metabolic Pathways

In metabolic pathways, this compound is converted into 6-fluorotryptophan within the cells . This conversion is a part of the adaptive response of the cells to the presence of this compound.

Chemical Reactions Analysis

Types of Reactions: 6-Fluoroindole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The reactions of this compound typically yield a variety of substituted indoles, which can be further functionalized for specific applications .

Comparison with Similar Compounds

Properties

IUPAC Name

6-fluoro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FN/c9-7-2-1-6-3-4-10-8(6)5-7/h1-5,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYFFEPUCAKVRJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10325857
Record name 6-Fluoroindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10325857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

399-51-9
Record name 399-51-9
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Fluoroindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10325857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Fluoroindole
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Synthesis routes and methods I

Procedure details

To a stirred suspension of (1E)-(4-fluoro-2-nitrophenyl)ethanal semicarbazone (27.0 g, 0.110 mol) in THF (750 mL) in a 1 L bomb was added Rh/C %; 3.5 g, 0.002 mol Rh) slurried in toluene and Fe(OAc)2 (2.9 g, 0.017 mol). The bomb was charged with H2 to 50 atm and stirred at room temperature for 2 days. The reaction mixture was filtered through celite, washing with MeOH (150 mL). The filtrate was concentrated to give a black oil that was partitioned between DCM (500 mL) and water (300 mL). The layers were separated and the aqueous fraction was extracted with DCM (2×200 mL). The combined organic extracts were washed with brine (200 mL), dried (Na2SO4), and concentrated under reduced pressure. The residue was dissolved in DCM (100 mL) and treated with flash silica to decolourise the solution. The mixture was filtered concentrated under reduced pressure, giving 12.9 g (87%) of the title compound.
Quantity
27 g
Type
reactant
Reaction Step One
Name
Quantity
750 mL
Type
solvent
Reaction Step One
[Compound]
Name
Rh
Quantity
3.5 g
Type
reactant
Reaction Step Two
[Compound]
Name
Fe(OAc)2
Quantity
2.9 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Yield
87%

Synthesis routes and methods II

Procedure details

To a stirred suspension of (1E)-(4-fluoro-2-nitrophenyl)ethanal semicarbazone (27.0 g, 0.110 mol) in THF (750 mL) in a 1 L bomb was added Rh/C (5%; 3.5 g, 0.002 mol Rh) slurried in toluene and Fe(OAc)2 (2.9 g, 0.017 mol). The bomb was charged with H2 to 50 atm and stirred at room temperature for 2 days. The reaction mixture was filtered through celite, washing with MeOH (150 mL). The filtrate was concentrated to give a black oil that was partitioned between DCM (500 mL) and water (300 mL). The layers were separated and the aqueous fraction was extracted with DCM (2×200 mL). The combined organic extracts were washed with brine (200 mL), dried (Na2SO4), and concentrated under reduced pressure. The residue was dissolved in DCM (100 mL) and treated with flash silica to decolourise the solution. The mixture was filtered concentrated under reduced pressure, giving 12.9 g (87%) of the title compound.
Quantity
27 g
Type
reactant
Reaction Step One
Name
Quantity
750 mL
Type
solvent
Reaction Step One
[Compound]
Name
Fe(OAc)2
Quantity
2.9 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
3.5 g
Type
catalyst
Reaction Step Four
Yield
87%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 6-fluoroindole?

A1: this compound has a molecular formula of C8H6FN and a molecular weight of 135.14 g/mol.

Q2: Is there any spectroscopic data available for this compound?

A2: Yes, researchers have conducted various spectroscopic studies on this compound.

  • Vibronic Analysis: Rotationally resolved electronic Stark spectroscopy coupled with high-level ab initio calculations was used to characterize the lowest two electronically excited singlet states (La and Lb) of this compound. This research revealed that changing the fluorine atom's position from the 5- to the 6-position increases La character in the S1 state, impacting the transition dipole moment and challenging the traditional La/Lb nomenclature due to heavily mixed excited states. []
  • Electronic Absorption Spectra: Studies have investigated the electronic absorption spectra of this compound, providing insights into its electronic structure and transitions. []

Q3: Does this compound possess any catalytic properties?

A3: The provided research doesn't focus on the catalytic properties of this compound. It primarily explores its role as a substrate or intermediate in biological and chemical synthesis.

Q4: Have computational methods been employed to study this compound?

A4: Yes, computational chemistry has played a significant role in understanding this compound.

  • Ionization Potential Calculations: Ab initio calculations accurately predicted the ionization potentials (IPs) of this compound and related indole derivatives. These calculations revealed that 6-fluoro substitution increases the IP of indole by 0.09 eV. [, ]
  • Vibronic Analysis: High-level ab initio calculations, combined with spectroscopic data, helped analyze the vibronic structure and excited states of this compound. []

Q5: How does the fluorine atom at the 6-position influence the activity of indole?

A5: The position of the fluorine atom on the indole ring significantly impacts its biological activity.

  • Tryptophan Synthase Interaction: this compound acts as a substrate for tryptophan synthase, leading to the production of 6-fluorotryptophan. [, , ]
  • Quorum Sensing Inhibition: Research demonstrates that this compound interferes with quorum sensing in Serratia marcescens, impacting biofilm formation and virulence factor production. []

Q6: Are there any specific formulation strategies mentioned for this compound?

A6: The provided research primarily focuses on the synthesis and biological evaluation of this compound. There isn't detailed information regarding specific formulation strategies.

Q7: Is there any information regarding the SHE regulations concerning this compound?

A7: The provided articles primarily focus on the scientific aspects of this compound and do not delve into specific SHE regulations. As with any chemical, it's crucial to handle this compound with appropriate safety measures and consult relevant safety data sheets.

Q8: What is known about the absorption, distribution, metabolism, and excretion of this compound?

A9: Although the research doesn't provide detailed PK/PD data for this compound itself, it sheds light on its metabolic fate. Studies show that Escherichia coli can metabolize this compound into 6-fluorotryptophan, which is then incorporated into proteins. [, ] This suggests potential metabolic pathways for this compound.

Q9: Has this compound shown efficacy in any in vitro or in vivo models?

A9: Yes, studies highlight the biological activity of this compound:

  • Antibiofilm and Antivirulence Activity: this compound demonstrates significant antibiofilm and antivirulence properties against Serratia marcescens in in vitro assays. []
  • Toluene Dioxygenase Induction: Research shows that this compound acts as a substrate for toluene dioxygenase in Pseudomonas putida F1, inducing its own metabolism and leading to the formation of fluorescent 6-fluoroindoxyl. []
  • Adaptive Laboratory Evolution: Through adaptive laboratory evolution, Escherichia coli strains have been developed that can utilize this compound for growth, showcasing its potential as a substrate for bacterial metabolism. [, ]

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